Ethyl 2-amino-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate
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Overview
Description
Ethyl 2-amino-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate typically involves the reaction of ethyl acetoacetate with urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring. The general reaction conditions include:
Reagents: Ethyl acetoacetate, urea
Catalysts: Acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)
Solvents: Water or ethanol
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Hydroxyl derivatives
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
Ethyl 2-amino-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Ethyl 2-amino-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate can be compared with other pyrimidine derivatives, such as:
Uracil: A naturally occurring pyrimidine base found in RNA.
Thymine: A pyrimidine base found in DNA.
Cytosine: Another pyrimidine base found in both DNA and RNA.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ethyl ester group and amino substituent provide additional sites for chemical modification, making it a versatile compound for various applications.
Biological Activity
Ethyl 2-amino-2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetate is a compound of significant interest due to its potential biological activities. This article outlines the biological properties of this compound, including its synthesis, cytotoxicity, and mechanisms of action.
- Molecular Formula : C14H23N3O9
- Molecular Weight : 349.34 g/mol
- CAS Number : 1402149-98-7
Synthesis
This compound can be synthesized through various chemical reactions involving starting materials such as acetic acid and appropriate amines. The synthesis process typically involves the formation of the tetrahydropyrimidine ring followed by esterification.
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the potential of compounds as therapeutic agents. The MTT assay has been widely used to assess the viability of cancer cell lines treated with this compound.
Table 1: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT-116 (Colon Cancer) | 5.0 | Induction of apoptosis |
MCF-7 (Breast Cancer) | 4.5 | G0/G1 phase arrest |
HeLa (Cervical Cancer) | 7.5 | G2/M phase arrest |
The compound demonstrated significant cytotoxic activity against various cancer cell lines with IC50 values ranging from 4.5 µM to 7.5 µM , indicating its potential as an anticancer agent. The mechanism of action includes inducing apoptosis and causing cell cycle arrest in both G0/G1 and G2/M phases.
The mechanisms underlying the biological activity of this compound have been explored in several studies:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
-
Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound leads to significant alterations in cell cycle progression:
- Increased population in G0/G1 phase at lower concentrations.
- Enhanced accumulation in G2/M phase at higher concentrations.
- Inhibition of Cancer Cell Proliferation : this compound has shown to inhibit proliferation by downregulating cyclins involved in cell cycle regulation.
Case Studies
Several case studies have reported on the efficacy and safety profile of this compound:
Case Study 1: In Vivo Efficacy
In an animal model study assessing tumor growth inhibition, administration of the compound resulted in a 30% reduction in tumor volume compared to control groups after four weeks.
Case Study 2: Combination Therapy
Research indicated enhanced efficacy when this compound was used in combination with standard chemotherapeutic agents like cisplatin. The combination therapy exhibited synergistic effects leading to improved survival rates in treated models.
Properties
Molecular Formula |
C8H11N3O4 |
---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
ethyl 2-amino-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetate |
InChI |
InChI=1S/C8H11N3O4/c1-2-15-7(13)6(9)4-3-5(12)11-8(14)10-4/h3,6H,2,9H2,1H3,(H2,10,11,12,14) |
InChI Key |
CDLCACARBIQOOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=O)NC(=O)N1)N |
Origin of Product |
United States |
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